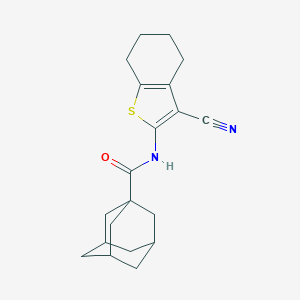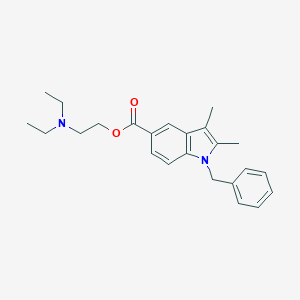![molecular formula C30H38N2O2 B421191 1-(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-3-(2-methylphenoxy)-2-propanol](/img/structure/B421191.png)
1-(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-3-(2-methylphenoxy)-2-propanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-3-(2-methylphenoxy)-2-propanol is a complex organic compound with a unique structure that combines multiple ring systems and functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-3-(2-methylphenoxy)-2-propanol typically involves multiple steps, starting from commercially available precursors. The key steps include:
- Formation of the pyrazino[3,2,1-jk]carbazole core through cyclization reactions.
- Introduction of the cyclohexyl group via alkylation or acylation reactions.
- Attachment of the 2-methylphenoxy group through etherification reactions.
- Final functionalization to introduce the propan-2-ol moiety.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.
Analyse Chemischer Reaktionen
Types of Reactions
1-(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-3-(2-methylphenoxy)-2-propanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to modify the ring systems or functional groups.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone or aldehyde, while substitution reactions could introduce various functional groups onto the aromatic ring.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and functional groups.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-3-(2-methylphenoxy)-2-propanol depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or disruption of cellular processes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-3-(2-chlorophenoxy)propan-2-ol: Similar structure but with a chlorine atom instead of a methyl group.
1-(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-3-(2-methoxyphenoxy)propan-2-ol: Similar structure but with a methoxy group instead of a methyl group.
Uniqueness
The uniqueness of 1-(8-cyclohexyl-1,2,3a,4,5,6-hexahydro-3H-pyrazino[3,2,1-jk]carbazol-3-yl)-3-(2-methylphenoxy)-2-propanol lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C30H38N2O2 |
|---|---|
Molekulargewicht |
458.6g/mol |
IUPAC-Name |
1-(12-cyclohexyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraen-4-yl)-3-(2-methylphenoxy)propan-2-ol |
InChI |
InChI=1S/C30H38N2O2/c1-21-8-5-6-13-29(21)34-20-24(33)19-31-16-17-32-27-15-14-23(22-9-3-2-4-10-22)18-26(27)25-11-7-12-28(31)30(25)32/h5-6,8,13-15,18,22,24,28,33H,2-4,7,9-12,16-17,19-20H2,1H3 |
InChI-Schlüssel |
ISIWOFICMJUWIO-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(CN2CCN3C4=C(C=C(C=C4)C5CCCCC5)C6=C3C2CCC6)O |
Kanonische SMILES |
CC1=CC=CC=C1OCC(CN2CCN3C4=C(C=C(C=C4)C5CCCCC5)C6=C3C2CCC6)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl 3-amino-5-nitro-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B421110.png)
![ethyl 6-bromo-5-hydroxy-1-methyl-2-[(pyridin-2-ylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B421111.png)



![Diethyl 5-[(1-adamantylcarbonyl)amino]-3-methyl-2,4-thiophenedicarboxylate](/img/structure/B421117.png)

![ethyl 2-[(tricyclo[3.3.1.1~3,7~]dec-1-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B421121.png)

![N-[3-(dimethylamino)propyl]-2-[(2-ethyl-6-methylpyridin-3-yl)oxy]acetamide](/img/structure/B421125.png)


![7-Cyclohexyl-10-methyl-2,4,5,10-tetrahydropyrazolo[3,4-a]carbazole](/img/structure/B421129.png)
